"4-[2-(4-Methylphenyl)ethyl]piperidine" chemical properties and characterization
"4-[2-(4-Methylphenyl)ethyl]piperidine" chemical properties and characterization
This technical guide provides a comprehensive analysis of 4-[2-(4-Methylphenyl)ethyl]piperidine , a critical pharmacophore in medicinal chemistry. This document is structured for researchers requiring actionable data on synthesis, characterization, and physicochemical properties.
Synonyms: 4-(p-Methylphenethyl)piperidine; 4-(2-p-Tolylethyl)piperidine CAS Registry Number: 26614-98-2 Chemical Formula: C₁₄H₂₁N Molecular Weight: 203.33 g/mol
Introduction: The Scaffold & Its Significance
4-[2-(4-Methylphenyl)ethyl]piperidine represents a privileged structural motif in drug discovery, specifically within the class of 4-substituted piperidines . This scaffold is a lipophilic amine often utilized to target G-protein coupled receptors (GPCRs), Sigma receptors (
The molecule consists of a secondary amine (piperidine) connected via a flexible two-carbon ethylene linker to a lipophilic 4-methylphenyl tail. This "linker-tail" configuration allows the molecule to penetrate the Blood-Brain Barrier (BBB) and interact with deep hydrophobic pockets in receptor binding sites, making it a valuable intermediate for neuroactive drug development.
Physicochemical Properties
The following data establishes the baseline for handling and formulation.
| Property | Value | Notes |
| Physical State | Viscous Liquid / Low-melting Solid | Tendency to crystallize at low temps. |
| Boiling Point | 308.7°C (at 760 mmHg) | High thermal stability. |
| Flash Point | 142.6°C | Non-flammable under standard conditions. |
| Density | ~0.93 g/cm³ | Estimated at 25°C. |
| pKa (Calc.) | 10.8 ± 0.5 | Typical for secondary piperidines; basic. |
| LogP (Calc.) | 3.8 - 4.2 | Highly lipophilic; low water solubility. |
| Solubility | DMSO, Methanol, Chloroform, DCM | Insoluble in water without acidification. |
Synthesis & Manufacturing
The most robust industrial route for synthesizing 4-[2-(4-Methylphenyl)ethyl]piperidine avoids expensive organometallics by utilizing a Condensation-Hydrogenation strategy. This method is scalable and atom-economical.
Reaction Pathway Analysis
The synthesis connects 4-picoline (4-methylpyridine) with 4-methylbenzaldehyde, followed by global reduction.
Figure 1: Two-step industrial synthesis pathway via aldol-type condensation and catalytic hydrogenation.
Detailed Protocol
Step 1: Synthesis of 4-[2-(4-Methylphenyl)ethenyl]pyridine
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Reagents: Mix 4-picoline (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in Acetic Anhydride (2.0 eq).
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Condition: Reflux at 140–150°C for 16–24 hours. The acetic anhydride acts as both solvent and dehydrating agent.
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Workup: Cool to room temperature. Pour into ice water and basify with NaOH (pH > 10).
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Purification: Extract with Dichloromethane (DCM). The intermediate (a styrylpyridine) often precipitates or can be recrystallized from ethanol.
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Checkpoint: Verify formation of the trans-alkene double bond via NMR (coupling constant ~16 Hz).
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Step 2: Global Hydrogenation
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Reagents: Dissolve the styrylpyridine intermediate in Glacial Acetic Acid.
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Catalyst: Add Platinum Oxide (PtO₂) (Adams' catalyst) or 10% Pd/C (5 wt% loading). PtO₂ is preferred for simultaneous reduction of the pyridine ring and the alkene.
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Condition: Hydrogenate under pressure (50–60 psi) at 50°C for 12 hours.
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Workup: Filter off the catalyst (Celite). Concentrate the filtrate.
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Isolation: The residue is the acetate salt. Basify with aqueous NaOH to liberate the free amine. Extract into DCM, dry over MgSO₄, and concentrate.
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Yield: Typical yields for this step range from 85–95%.
Characterization & Analytical Profiling
Validation of the final product requires confirming the reduction of the aromatic pyridine ring to the saturated piperidine ring.
Spectroscopic Data (Predicted/Typical)
The following spectral features are diagnostic for CAS 26614-98-2.
¹H-NMR (400 MHz, CDCl₃):
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δ 7.05 – 7.15 (m, 4H): Aromatic protons of the p-tolyl group (AA'BB' system).
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δ 2.60 (m, 2H): Benzylic methylene (-CH₂-Ar).
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δ 2.55 (m, 2H): Piperidine C2/C6 equatorial protons (deshielded by N).
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δ 2.32 (s, 3H): Methyl group on the phenyl ring (-Ar-CH₃ ).
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δ 1.70 (m, 1H): Piperidine NH (broad, exchangeable).
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δ 1.65 (m, 2H): Piperidine C3/C5 protons.
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δ 1.50 (m, 2H): Linker methylene (-CH₂-CH₂-Ar).
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δ 1.10 – 1.40 (m, 3H): Piperidine C4 methine and axial protons.
Mass Spectrometry (ESI-MS):
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[M+H]⁺: Calculated: 204.18 m/z. Found: 204.2.
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Fragmentation: Loss of the benzyl/tropylium ion (m/z 105) is a common fragment in high-energy collision.
Analytical Workflow
Quality control relies on distinguishing the product from the partially reduced intermediate (pyridine analog).
Figure 2: HPLC-MS decision tree for purity analysis. Note that the saturated piperidine ring has lower UV absorbance than the pyridine precursor.
Handling, Stability & Safety
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Storage: Store under inert atmosphere (Argon/Nitrogen). Secondary amines can absorb CO₂ from the air to form carbamates or carbonate salts over time.
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Stability: Stable at room temperature. Avoid strong oxidizing agents (e.g., peroxides) which can oxidize the amine to the N-oxide or hydroxylamine.
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Safety:
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GHS Classification: Irritant (Skin/Eye).
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Handling: Wear nitrile gloves and safety glasses. Use in a fume hood.
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Toxicology: As a lipophilic amine, it may possess CNS activity. Treat as a potentially bioactive substance.[1]
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References
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GuideChem. (2024). 4-(2-P-TOLYL-ETHYL)-PIPERIDINE Chemical Properties and CAS 26614-98-2. Retrieved from
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National Institutes of Health (NIH). (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. PubMed Central. Retrieved from
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Google Patents. (1987). Preparation of 4-substituted pyridines using quaternary pyridine salts (US4672121A). Retrieved from
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ChemSrc. (2024). 4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxylic acid Data. Retrieved from
